

Application Note: Determination of Chloride in Water by Mercuric Nitrate Titration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercuric nitrate*

Cat. No.: *B155521*

[Get Quote](#)

AN-001 | For Laboratory-Scale Water Quality Assessment

Introduction

Chloride (Cl^-) is a common anion found in natural waters, and its concentration is a key indicator of water quality. Elevated chloride levels can be indicative of contamination from sources such as industrial effluents, agricultural runoff, or saltwater intrusion. The **mercuric nitrate** titration method is a standard and accurate procedure for determining chloride concentrations in various water samples, including drinking water, surface waters, and wastewater.^{[1][2][3]} This method is particularly advantageous for its sharp and easily detectable endpoint.^[4]

Principle of the Method

This titrimetric method is based on the reaction of mercuric ions (Hg^{2+}) with chloride ions to form a stable and soluble mercuric chloride (HgCl_2) complex.^[5] The titration is performed in an acidic medium (pH 2.3-2.8) to facilitate the reaction.^[4] A mixed indicator, composed of diphenylcarbazone and a pH indicator like bromophenol blue or xylene cyanol FF, is used.^{[3][4][6]} Once all the chloride ions in the sample have been complexed, any excess mercuric ions from the titrant react with diphenylcarbazone to form a distinct blue-violet colored complex, signaling the titration endpoint.^{[2][3][5]}

WARNING: **Mercuric nitrate** is a highly toxic compound. All procedures should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, must be worn. All mercury-containing waste must be disposed of according to local, state, and federal environmental regulations.[1][7]

Apparatus and Reagents

Apparatus:

- Burette (10 mL or 25 mL, Class A) or a microburette with 0.01 mL graduations[2][3]
- Erlenmeyer flasks (125 mL or 250 mL)
- Volumetric flasks (100 mL and 1000 mL, Class A)
- Pipettes (Class A)
- Magnetic stirrer and stir bars
- Analytical balance (readable to 0.0001 g)

Reagents:

- Reagent Water: Deionized or distilled water, free of chloride.
- Standard **Mercuric Nitrate** Titrant (0.141 N): Dissolve 24.2 g of **mercuric nitrate** monohydrate ($\text{Hg}(\text{NO}_3)_2 \cdot \text{H}_2\text{O}$) in approximately 900 mL of reagent water containing 5.0 mL of concentrated nitric acid (HNO_3). Dilute to the 1000 mL mark. Standardize against the Standard Sodium Chloride Solution. Store in a dark bottle. (1.00 mL = 5.00 mg Cl^-).[2]
- Standard **Mercuric Nitrate** Titrant (0.0141 N): Dilute 100.0 mL of the 0.141 N titrant to 1000 mL with reagent water. Standardize and store as above. (1.00 mL = 0.500 mg Cl^-).[3]
- Standard Sodium Chloride Solution (0.025 N): Dissolve 1.4613 g \pm 0.0002 g of sodium chloride (NaCl), previously dried at 140°C for 2 hours, in reagent water and dilute to 1000 mL in a volumetric flask. (1.00 mL = 0.8865 mg Cl^-).[3]
- Mixed Indicator Reagent: Dissolve 0.5 g of crystalline diphenylcarbazone and 0.05 g of bromophenol blue powder in 75 mL of 95% ethanol. Dilute to 100 mL with 95% ethanol. Store in a brown bottle and discard after 6 months.[3]

- Nitric Acid (HNO_3) Solution (0.05 N): Dilute 3.0 mL of concentrated HNO_3 to 1 L with reagent water.[5]
- Sodium Hydroxide (NaOH) Solution (0.05 N): Dissolve 2.0 g of NaOH in reagent water and dilute to 1 L.[5]
- Hydrogen Peroxide (H_2O_2), 30%: For sulfite interference removal.[2][3]

Experimental Protocols

Standardization of Mercuric Nitrate Titrant

- Pipette 10.00 mL of the 0.025 N Standard Sodium Chloride solution into a 125 mL Erlenmeyer flask.
- Dilute to approximately 50 mL with reagent water.
- Add 5-10 drops of Mixed Indicator Reagent. The solution should turn yellow.
- Titrate with the **mercuric nitrate** titrant (0.0141 N or 0.141 N) to a persistent blue-violet endpoint.
- Calculate the normality (N) of the **mercuric nitrate** titrant: $N = (\text{mL NaCl} \times 0.025) / \text{mL Hg}(\text{NO}_3)_2$

Sample Analysis Protocol

- Sample Preparation: Pipette a suitable volume of the water sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask. The aliquot should ideally contain less than 20 mg of chloride.[3][5] If the sample volume is less than 50 mL, dilute to 50 mL with reagent water.
- pH Adjustment: Add 5-10 drops of Mixed Indicator Reagent.[2]
 - If the solution is blue, violet, or red, add 0.05 N HNO_3 dropwise until the color changes to yellow, then add 1 mL in excess.[5]
 - If the solution is yellow or orange, add 0.05 N NaOH dropwise until the color changes to blue-violet, then add 0.05 N HNO_3 dropwise back to a yellow color, plus 1 mL in excess.[5] The final pH should be between 3.0 and 3.6.[5]

- Titration: Place the flask on a magnetic stirrer. Titrate the prepared sample with the appropriate standardized **mercuric nitrate** solution (0.0141 N for $\text{Cl}^- < 50 \text{ mg/L}$; 0.141 N for higher concentrations) until the first permanent blue-violet color appears.[2][5] Record the volume of titrant used (A).
- Blank Determination: Perform a blank titration by following steps 1-3 using the same volume of chloride-free reagent water instead of the sample.[5] Record the volume of titrant used for the blank (B).

Calculation of Chloride Concentration

The concentration of chloride in the sample is calculated using the following formula:

$$\text{mg Cl}^-/\text{L} = [(A - B) \times N \times 35450] / \text{mL of sample}$$

Where:

- A = Volume of $\text{Hg}(\text{NO}_3)_2$ titrant used for the sample (mL)
- B = Volume of $\text{Hg}(\text{NO}_3)_2$ titrant used for the blank (mL)
- N = Normality of the $\text{Hg}(\text{NO}_3)_2$ titrant
- 35450 = milliequivalent weight of Cl^- ($35.45 \text{ mg/meq} \times 1000 \text{ mL/L}$)

Data Presentation

Quantitative results should be recorded systematically.

Table 1: Sample Titration Data and Results

Sample ID	Sample Volume (mL)	Titrant Normality (N)	Sample Titrant Vol. (A) (mL)	Blank Titrant Vol. (B) (mL)	Calculated Chloride (mg/L)
Sample 1	50.0	0.0141	5.25	0.05	51.5
Sample 2	50.0	0.0141	12.10	0.05	119.3

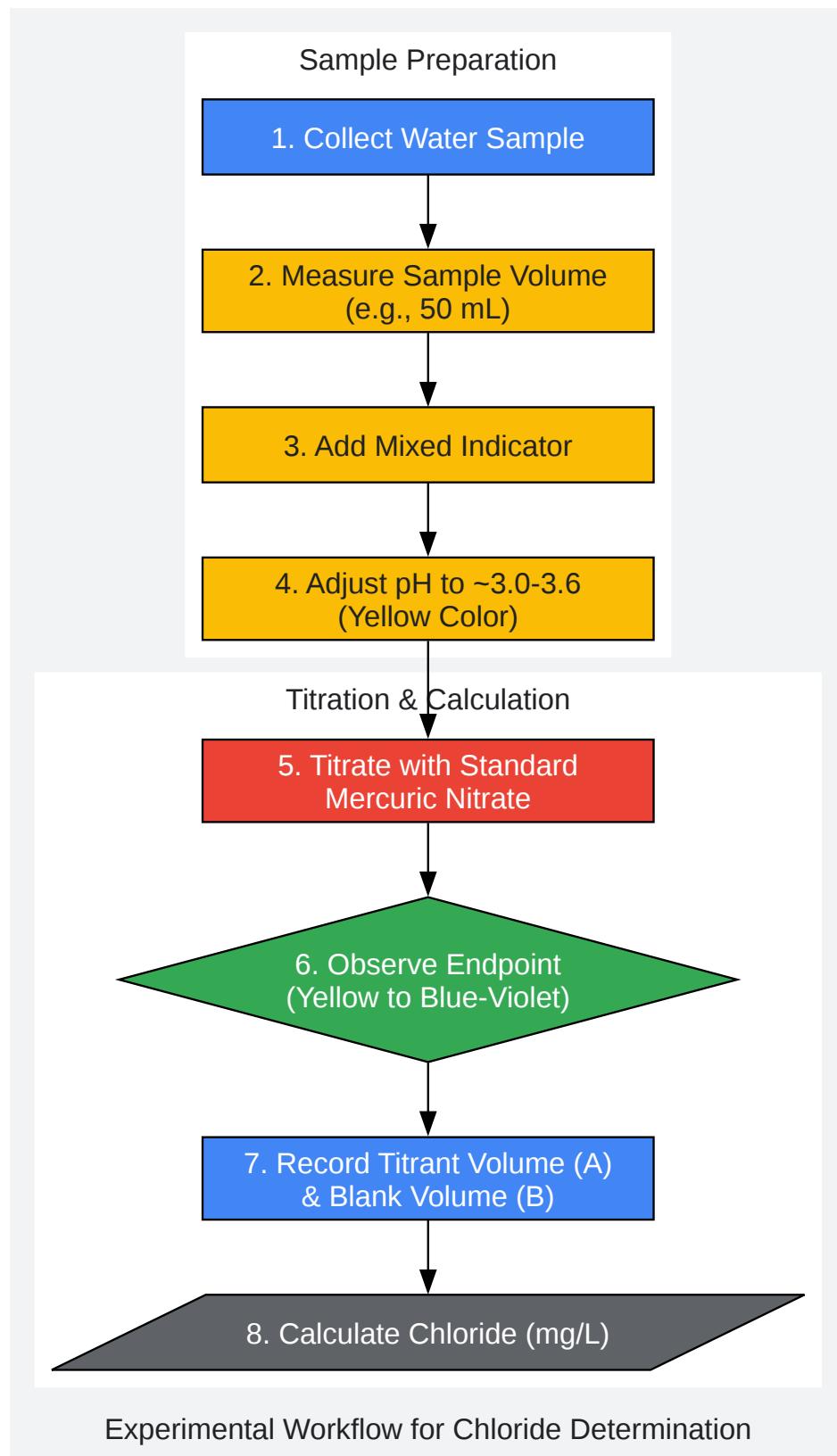
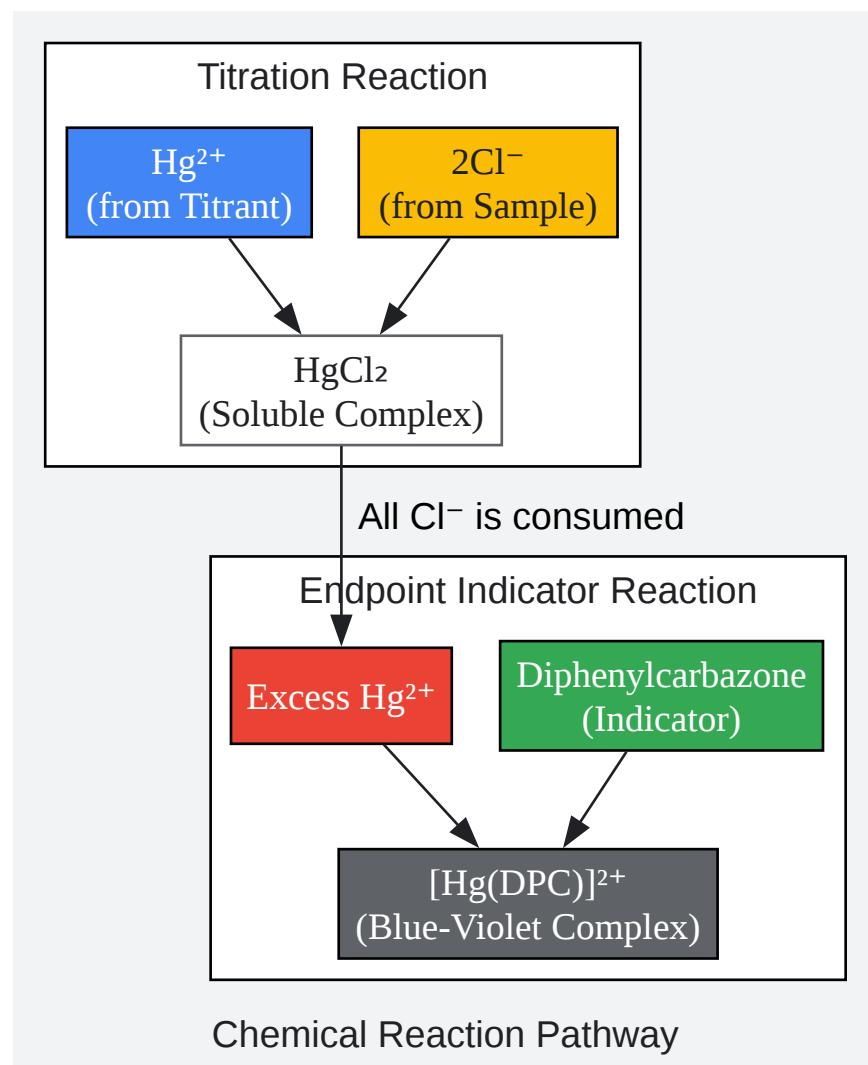

| Control | 50.0 | 0.0141 | 10.05 | 0.05 | 99.0 |

Table 2: Method Performance and Common Interferences


Parameter	Value / Comment	Reference(s)
Applicable Range	0.1 mg/L to high concentrations (sample dilution may be required). [2] [5]	[2] [5]
Precision	Relative Standard Deviation of 3.3% for a 241 mg/L synthetic sample. [4]	[4]
Interfering Substance	Threshold and Notes	Reference(s)
Bromide (Br ⁻), Iodide (I ⁻)	Titrated along with chloride, causing a positive interference.	[1] [2] [4]
Chromate (CrO ₄ ²⁻)	Interferes at concentrations > 10 mg/L.	[2] [4]
Ferric Iron (Fe ³⁺)	Interferes at concentrations > 10 mg/L. Can be reduced with hydroquinone. [5]	[2] [4] [5]
Sulfite (SO ₃ ²⁻)	Interferes at concentrations > 10 mg/L. [1] Can be removed by adding H ₂ O ₂ . [2] [6]	[1] [2] [6]
Nitrite (NO ₂ ⁻)	Causes significant interference. [1]	[1]

| pH | Must be controlled within the 2.3-3.6 range for accurate results.[\[4\]](#)[\[5\]](#) |[\[4\]](#)[\[5\]](#) |

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for chloride determination.

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for **mercuric nitrate** titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 2. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 3. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 4. NEMI Method Summary - 4500-Cl- C [nemi.gov]
- 5. nemi.gov [nemi.gov]
- 6. NEMI Method Summary - 325.3 [nemi.gov]
- 7. cdn.hach.com [cdn.hach.com]
- To cite this document: BenchChem. [Application Note: Determination of Chloride in Water by Mercuric Nitrate Titration]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155521#laboratory-scale-water-quality-assessment-with-mercuric-nitrate\]](https://www.benchchem.com/product/b155521#laboratory-scale-water-quality-assessment-with-mercuric-nitrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com